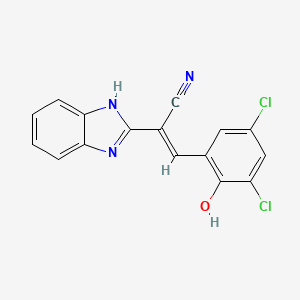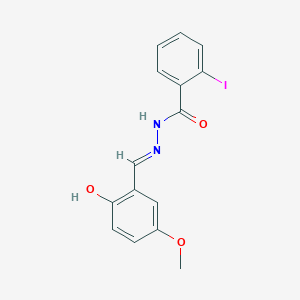
2-(1H-benzimidazol-2-yl)-3-(3,5-dichloro-2-hydroxyphenyl)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1H-benzimidazol-2-yl)-3-(3,5-dichloro-2-hydroxyphenyl)acrylonitrile is a chemical compound that has generated significant interest in the scientific community due to its potential applications in various fields. This compound is a derivative of benzimidazole and is commonly referred to as BDA. The purpose of
作用机制
The mechanism of action of BDA is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell proliferation and survival. BDA has been shown to inhibit the PI3K/AKT/mTOR pathway, which is a key pathway involved in cancer cell survival. BDA also inhibits the MAPK/ERK pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
BDA has been shown to have several biochemical and physiological effects. In addition to its anticancer activity, BDA has been shown to exhibit anti-inflammatory and antioxidant activity. BDA has also been shown to have neuroprotective effects and has been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
实验室实验的优点和局限性
One of the main advantages of using BDA in lab experiments is its potent anticancer activity. BDA has been shown to be effective against a variety of cancer cell lines and has the potential to be developed into a new cancer therapy. However, one of the limitations of using BDA in lab experiments is its toxicity. BDA has been shown to be toxic to normal cells at high concentrations, which may limit its use in clinical applications.
未来方向
There are several future directions for the study of BDA. One of the most promising directions is the development of BDA as a new cancer therapy. Further studies are needed to determine the optimal dosage and administration of BDA for maximum efficacy and minimal toxicity. Another future direction is the study of BDA's potential applications in the treatment of neurodegenerative diseases. BDA has been shown to have neuroprotective effects, and further studies are needed to determine its potential as a therapeutic agent for these diseases.
合成方法
The synthesis of BDA involves the reaction of 2-aminobenzimidazole with 3-(3,5-dichloro-2-hydroxyphenyl)acrylonitrile. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is obtained in good yield and can be purified using column chromatography or recrystallization.
科学研究应用
BDA has been extensively studied for its potential applications in various fields. One of the most significant applications of BDA is in the field of cancer research. BDA has been shown to exhibit potent anticancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. BDA works by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth.
属性
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-(3,5-dichloro-2-hydroxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2N3O/c17-11-6-9(15(22)12(18)7-11)5-10(8-19)16-20-13-3-1-2-4-14(13)21-16/h1-7,22H,(H,20,21)/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEITWMVAGFKNHA-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=CC3=C(C(=CC(=C3)Cl)Cl)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)/C(=C/C3=C(C(=CC(=C3)Cl)Cl)O)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-Benzimidazol-2-yl)-3-(3,5-dichloro-2-hydroxyphenyl)acrylonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B6120767.png)

![N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-methylbenzamide](/img/structure/B6120777.png)
![N-[2-(2,6-dimethylphenoxy)ethyl]-2-methyl-2-propanamine oxalate](/img/structure/B6120784.png)
![2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-6-methyl-4-pyrimidinol](/img/structure/B6120791.png)
![6-oxo-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4-phenyl-1,6-dihydro-5-pyrimidinecarbonitrile](/img/structure/B6120793.png)
![2-[(4-methylphenoxy)methyl]-1-(2-phenoxyethyl)-1H-benzimidazole](/img/structure/B6120801.png)
![2-{[3-(2-hydroxyethyl)-4-(2-thienylmethyl)-1-piperazinyl]methyl}-5-methoxyphenol](/img/structure/B6120814.png)
![(5-chloro-2-methoxyphenyl){1-[4-ethoxy-3-(hydroxymethyl)benzyl]-3-piperidinyl}methanone](/img/structure/B6120830.png)
![1-(3-furoyl)-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]prolinamide](/img/structure/B6120836.png)
![ethyl 2-({2-[benzyl(phenylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B6120847.png)
![4-chloro-6-{[(2-hydroxy-5-nitrophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B6120853.png)
![2-allyl-6-({[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B6120859.png)
![N-[3-(benzyloxy)benzyl]-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B6120871.png)